molecular formula C9H19NO B11749530 [1-(2-Aminoethyl)cyclohexyl]methanol

[1-(2-Aminoethyl)cyclohexyl]methanol

Cat. No.: B11749530
M. Wt: 157.25 g/mol
InChI Key: UGEGRKJZQHSPJG-UHFFFAOYSA-N
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Description

[1-(2-Aminoethyl)cyclohexyl]methanol is a cyclohexane derivative featuring a hydroxymethyl (-CH$2$OH) group and a 2-aminoethyl (-CH$2$CH$2$NH$2$) substituent on the same carbon atom of the cyclohexyl ring. Its molecular formula is C$9$H${19}$NO, with a molecular weight of 157.26 g/mol (CAS: 1384429-71-3) . The compound exhibits polarity due to its primary amine and hydroxyl groups, suggesting moderate solubility in polar solvents like methanol or ethanol.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(2-aminoethyl)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c10-7-6-9(8-11)4-2-1-3-5-9/h11H,1-8,10H2

InChI Key

UGEGRKJZQHSPJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Aminoethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylenediamine, followed by reduction. The general steps are as follows:

    Cyclohexanone and Ethylenediamine Reaction: Cyclohexanone reacts with ethylenediamine under acidic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamines or cyclohexanols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structure allows for the exploration of its effects on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used as a scaffold for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides a hydrophobic environment, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanemethanol (C$7$H${14}$O)

  • Structure: Simplest analog, lacking the aminoethyl group.
  • Applications : Used as a solvent or intermediate in organic synthesis. Safety data indicate standard precautions for handling alcohols .

[4-(2-Aminoethyl)cyclohexyl]methanol (C$9$H${19}$NO)

  • Structure: Positional isomer with the aminoethyl group on the cyclohexane’s 4-position instead of 1-position.
  • Properties : Similar molecular weight (157.26 g/mol) but distinct steric and electronic effects due to substituent placement.
  • Implications : Altered conformation may affect binding affinity in biological systems or solubility .

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol (C${10}$H${19}$F$_2$NO)

  • Structure: Incorporates a difluoroethylamino group and a methyl substituent on the cyclohexane.
  • Properties : Fluorine atoms enhance lipophilicity (logP ↑) and metabolic stability. Molecular weight: 207.26 g/mol .
  • Applications: Potential use in medicinal chemistry for improved pharmacokinetics .

[1-(4-Chlorophenyl)cyclohexyl]methanol (C${13}$H${17}$OCl)

  • Structure: Chlorophenyl substituent replaces the aminoethyl group.
  • Properties : Higher molecular weight (224.73 g/mol) and lipophilicity due to the aromatic ring and chlorine.
  • Applications : Likely explored for CNS activity, given structural similarities to phencyclidine analogs .

tert-Butyl ((1-(2-Aminoethyl)cyclohexyl)methyl)carbamate (C${14}$H${28}$N$2$O$2$)

  • Structure: Protected derivative of [1-(2-Aminoethyl)cyclohexyl]methanol, with a tert-butyl carbamate group.
  • Properties : Increased stability during synthesis (MW: 256.39 g/mol). The Boc group prevents unwanted amine reactions.
  • Applications : Intermediate in peptide or drug synthesis .

Key Observations:

  • Positional Isomerism : Substituent placement on the cyclohexane ring significantly impacts molecular conformation and biological activity .
  • Fluorine/Chlorine Substitution : Increases lipophilicity and metabolic stability, making such analogs more drug-like .

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